molecular formula C9H11ClO B12579380 1-Chloro-4-[(1S)-1-methoxyethyl]benzene CAS No. 646041-14-7

1-Chloro-4-[(1S)-1-methoxyethyl]benzene

Cat. No.: B12579380
CAS No.: 646041-14-7
M. Wt: 170.63 g/mol
InChI Key: YLCHCCZZZCBZOS-ZETCQYMHSA-N
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Description

1-Chloro-4-[(1S)-1-methoxyethyl]benzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where a chlorine atom and a methoxyethyl group are substituted at the para positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-[(1S)-1-methoxyethyl]benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 1-chloro-4-[(1S)-1-methoxyethyl]chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[(1S)-1-methoxyethyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 1-methoxy-4-[(1S)-1-methoxyethyl]benzene.

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1-chloro-4-[(1S)-1-hydroxyethyl]benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: 1-Methoxy-4-[(1S)-1-methoxyethyl]benzene.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: 1-Chloro-4-[(1S)-1-hydroxyethyl]benzene.

Scientific Research Applications

1-Chloro-4-[(1S)-1-methoxyethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-[(1S)-1-methoxyethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

    1-Chloro-4-methoxybenzene: Lacks the methoxyethyl group, leading to different reactivity and applications.

    1-Chloro-4-ethylbenzene: Contains an ethyl group instead of a methoxyethyl group, affecting its chemical properties and uses.

    1-Chloro-4-hydroxyethylbenzene: Has a hydroxyethyl group, which influences its solubility and reactivity.

Uniqueness: 1-Chloro-4-[(1S)-1-methoxyethyl]benzene is unique due to the presence of both a chlorine atom and a methoxyethyl group, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

646041-14-7

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloro-4-[(1S)-1-methoxyethyl]benzene

InChI

InChI=1S/C9H11ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m0/s1

InChI Key

YLCHCCZZZCBZOS-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)OC

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)OC

Origin of Product

United States

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